
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide, also known as IPPO, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPPO is a small molecule that belongs to the class of oxalamide compounds and has been shown to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization of Derivatives :
- A study by Titi et al. (2020) focused on the synthesis, characterization, and biological activity of pyrazole derivatives, highlighting the structural analysis and potential biological applications against cancer and microbes (Titi et al., 2020).
Synthetic Methodologies :
- Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, providing a new formula for the synthesis of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Structural Analysis of Complexes :
- Maass et al. (2016) conducted research on the synthesis and characterization of vanadium complexes involving μ2-N1,N2-di(pyridin-4-yl)oxalamide, contributing to the understanding of complex structures in coordination chemistry (Maass et al., 2016).
Potential Biological Applications :
- The potential for biomedical applications and regulation of inflammatory diseases was investigated by Ryzhkova et al. (2020) in a study involving the electrochemical synthesis of related compounds (Ryzhkova et al., 2020).
- A study by Hwang et al. (2005) explored the herbicidal activity of isoxazoline derivatives, indicating their application in agricultural contexts (Hwang et al., 2005).
Chemical Oxidation and Structural Studies :
- Adolphe-Pierre et al. (1998) examined the chemical oxidation of N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide, contributing to the understanding of the oxidation processes of similar compounds (Adolphe-Pierre et al., 1998).
properties
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-10(2)18-6-3-11(4-7-18)9-15-13(19)14(20)16-12-5-8-21-17-12/h5,8,10-11H,3-4,6-7,9H2,1-2H3,(H,15,19)(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKYBAXLYYLZGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

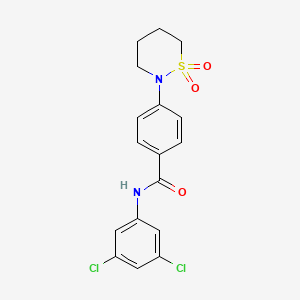
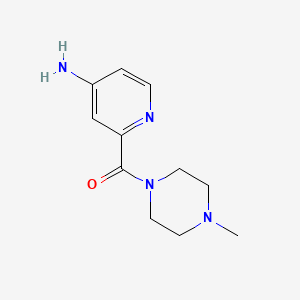
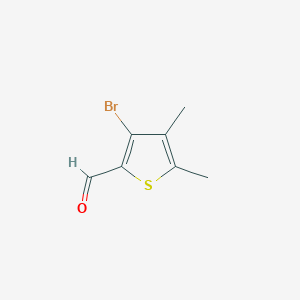
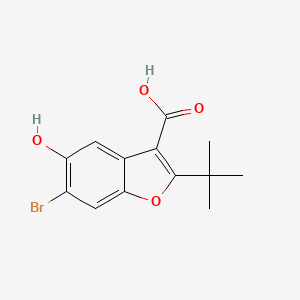

![2-Phenyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butan-1-one](/img/structure/B2810256.png)
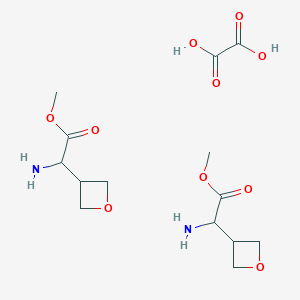

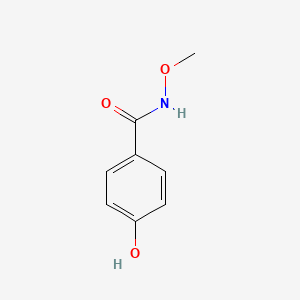
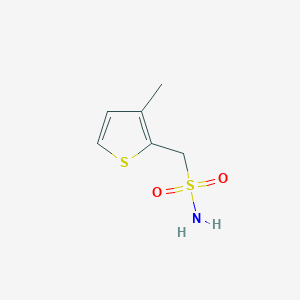
![2-(6-Cyclobutylpyrimidin-4-yl)-6,6-dimethyl-2-azaspiro[3.3]heptane](/img/structure/B2810263.png)
![benzyl N-[[4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate](/img/structure/B2810264.png)
![[3-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine hydrochloride](/img/structure/B2810265.png)
![2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2810267.png)